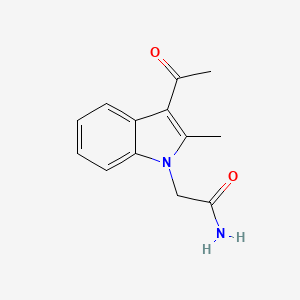
2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide
説明
2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide, also known as AIM-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AIM-1 has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development.
作用機序
The mechanism of action of 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, studies have shown that 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide can also inhibit bacterial growth, making it a potential treatment for bacterial infections.
実験室実験の利点と制限
One advantage of using 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide in lab experiments is its potential therapeutic applications. 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development.
One limitation of using 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide in lab experiments is its complex synthesis process. The multi-step process requires the use of various reagents and catalysts, which can be time-consuming and expensive.
将来の方向性
There are several potential future directions for research involving 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide. One area of research involves the development of 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of research involves the investigation of the mechanism of action of 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide, which could lead to the development of more effective therapies.
In conclusion, 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to develop more effective therapies.
科学的研究の応用
2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research involves the use of 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide as an anti-inflammatory agent. Studies have shown that 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as arthritis and asthma.
Another area of research involves the use of 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide as an anti-cancer agent. Studies have shown that 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential treatment for various types of cancer, including breast, lung, and colon cancer.
特性
IUPAC Name |
2-(3-acetyl-2-methylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-13(9(2)16)10-5-3-4-6-11(10)15(8)7-12(14)17/h3-6H,7H2,1-2H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOGFUUMOKBPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-[(4-tert-butylbenzoyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3499104.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3499111.png)
![methyl 3-nitro-4-[(4-phenyl-1H-imidazol-2-yl)thio]benzoate](/img/structure/B3499123.png)
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B3499129.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide](/img/structure/B3499135.png)
![4-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide](/img/structure/B3499150.png)
![methyl 4-chloro-3-[({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3499157.png)
![methyl 4-chloro-3-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B3499168.png)
![1-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B3499176.png)
![dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3499196.png)
![diethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3499197.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B3499202.png)
![4-nitro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B3499208.png)
![3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3499214.png)